molecular formula C16H18NO4- B13388443 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester

Cat. No.: B13388443
M. Wt: 288.32 g/mol
InChI Key: GGRXHCDVNPOPQW-UHFFFAOYSA-M
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Description

Chemical Structure: This compound (CAS 1159822-23-7) is an 8-azabicyclo[3.2.1]octane derivative featuring dual carboxylic acid groups at positions 3 and 6. The 8-position is esterified with a phenylmethyl (benzyl) group, resulting in the systematic name 8-azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester .

Properties

Molecular Formula

C16H18NO4-

Molecular Weight

288.32 g/mol

IUPAC Name

8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C16H19NO4/c18-15(19)12-8-13-6-7-14(9-12)17(13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/p-1

InChI Key

GGRXHCDVNPOPQW-UHFFFAOYSA-M

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders . Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 8-Position

Analog 1: 8-(tert-Butyl) Ester (CAS 1222996-05-5)
  • Structure : Replaces phenylmethyl with a bulkier tert-butyl group.
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol .
  • Stability: Requires refrigerated storage (2–8°C), indicating higher sensitivity to thermal degradation than the benzyl analog .
Analog 2: 8-Ethyl Ester (CAS 354818-43-2)
  • Structure : Features an ethyl ester at the 8-position and tert-butyl at the 3-position.
  • Molecular Formula: C₁₅H₂₅NO₄
  • Molecular Weight : 283.37 g/mol .
  • Key Differences :
    • Metabolic Profile : Ethyl esters are generally more prone to hydrolysis than benzyl esters, which could affect metabolic stability in vivo .

Stereochemical Variations

Analog 3: (1S,5S)-8-[(Benzyloxy)carbonyl] Derivative
  • Structure : Stereospecific (1S,5S) configuration with benzyloxycarbonyl at the 8-position.
  • Molecular Formula: C₁₆H₁₉NO₄
  • Molecular Weight : 289.33 g/mol .
  • Key Differences :
    • Biological Activity : Stereochemistry significantly impacts receptor binding. For example, (1S,5S) isomers may exhibit higher selectivity for opioid or serotonin transporters compared to racemic mixtures .

Functional Group Modifications

Analog 4: 3-(Benzoyloxy)-8-Methyl Derivative (CAS 50–36–2)
  • Structure : Substitutes one carboxylic acid with a benzoyloxy group and introduces a methyl group at the 8-position.
  • Molecular Formula: C₁₇H₂₁NO₄
  • Molecular Weight : 303.4 g/mol .
  • Key Differences :
    • Reactivity : The benzoyloxy group increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to the dicarboxylate structure .
Analog 5: 3-(Hydroxymethyl) Derivative (CAS 273376-39-9)
  • Structure : Features a hydroxymethyl group at the 3-position.
  • Molecular Formula: C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol .
  • Key Differences :
    • Hydrophilicity : The hydroxymethyl group enhances water solubility, favoring applications in aqueous-phase reactions or prodrug design .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications References
8-(Phenylmethyl) ester (1159822-23-7) Benzyl (8), COOH (3) C₁₆H₁₉NO₄ 289.33 Serotonin transporter probes
8-(tert-Butyl) ester (1222996-05-5) tert-Butyl (8), COOH (3) C₁₃H₂₁NO₄ 255.31 Lipophilic intermediate
8-Ethyl/3-tert-butyl ester (354818-43-2) Ethyl (8), tert-Butyl (3) C₁₅H₂₅NO₄ 283.37 Metabolic studies
(1S,5S)-Benzyloxycarbonyl derivative Benzyloxycarbonyl (8), COOH (3) C₁₆H₁₉NO₄ 289.33 Stereospecific receptor binding
3-Benzoyloxy-8-methyl (50–36–2) Benzoyloxy (3), Methyl (8) C₁₇H₂₁NO₄ 303.40 Electrophilic reactivity

Biological Activity

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester, also known as a derivative of the bicyclic compound system, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 251.31 g/mol

Pharmacological Properties

Research indicates that compounds in the 8-azabicyclo[3.2.1]octane family exhibit significant monoamine reuptake inhibition properties. These compounds are being studied for their potential use in treating various psychiatric disorders, including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive-Compulsive Disorder (OCD)

The mechanism of action primarily involves inhibition of serotonin, norepinephrine, and dopamine transporters, which enhances neurotransmitter availability in synaptic clefts, thereby improving mood and cognitive functions .

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane significantly inhibited serotonin reuptake in vitro, suggesting their potential as antidepressants with fewer side effects compared to traditional tricyclic antidepressants .
  • Neurotransmitter Interaction : Another research highlighted that these compounds could selectively inhibit dopamine transporters without affecting serotonin transporters, indicating a unique profile that may reduce side effects associated with broader-spectrum monoamine reuptake inhibitors .
  • Pain Management : The analgesic properties of these compounds were examined in animal models, showing promising results in reducing pain responses without significant sedation or cognitive impairment .

Comparative Biological Activity Table

Compound NameMonoamine Reuptake InhibitionTherapeutic UseSide Effects
8-Azabicyclo[3.2.1]octane DerivativeHighDepression, AnxietyMinimal
Traditional Tricyclic AntidepressantsModerateDepressionCardiovascular Issues
Selective Serotonin Reuptake Inhibitors (SSRIs)HighDepressionGastrointestinal Issues

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